![molecular formula C11H12N2O6S2 B14397118 Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate CAS No. 89846-96-8](/img/structure/B14397118.png)
Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a disulfanyl group, which consists of two sulfur atoms bonded together, and a dinitrophenyl group, which is a benzene ring substituted with two nitro groups.
准备方法
The synthesis of Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate typically involves the reaction of ethyl 3-mercaptopropanoate with 2,4-dinitrochlorobenzene under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion attacks the electrophilic carbon of the 2,4-dinitrochlorobenzene, resulting in the formation of the disulfide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo hydrolysis in the presence of acids or bases to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce disulfide bonds into molecules.
Biology: The compound can be used to study the effects of disulfide bonds on protein structure and function.
Medicine: Research into its potential use as a prodrug, where the disulfide bond can be cleaved in the body to release active therapeutic agents.
作用机制
The mechanism by which Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate exerts its effects involves the cleavage of the disulfide bond. This cleavage can occur under reducing conditions, releasing the thiol group, which can then interact with various molecular targets. The dinitrophenyl group can also participate in electron transfer reactions, affecting the redox state of the surrounding environment .
相似化合物的比较
Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate can be compared with other similar compounds, such as:
Ethyl 3-mercaptopropanoate: Lacks the disulfide and dinitrophenyl groups, making it less reactive in certain contexts.
2,4-Dinitrophenylhydrazine: Contains the dinitrophenyl group but lacks the ester and disulfide functionalities.
Ethyl acetate: A simple ester without the additional functional groups, used primarily as a solvent
属性
CAS 编号 |
89846-96-8 |
|---|---|
分子式 |
C11H12N2O6S2 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate |
InChI |
InChI=1S/C11H12N2O6S2/c1-2-19-11(14)5-6-20-21-10-4-3-8(12(15)16)7-9(10)13(17)18/h3-4,7H,2,5-6H2,1H3 |
InChI 键 |
GWTCFBCIDHUCCI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCSSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


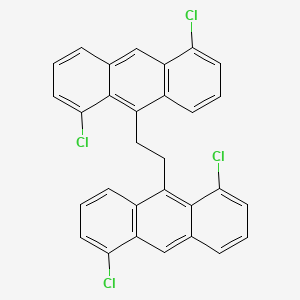
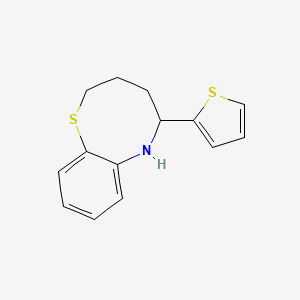
![1-Aza-5-phosphabicyclo[3.3.1]nonane](/img/structure/B14397063.png)

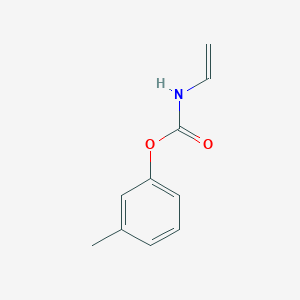


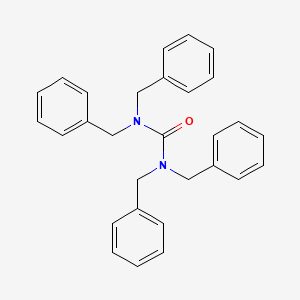
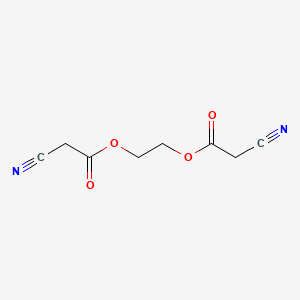

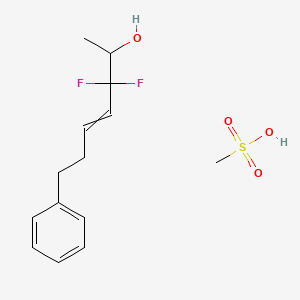
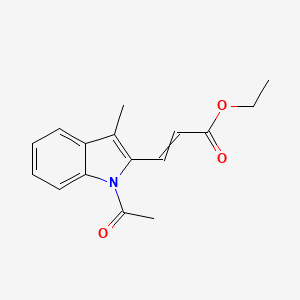
![2-(7-Amino-5-methylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14397121.png)

